molecular formula C18H18N2O2 B13905203 4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol

4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol

Cat. No.: B13905203
M. Wt: 294.3 g/mol
InChI Key: KXAAIPFSUGPVMQ-GXDHUFHOSA-N
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Description

4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol is a complex organic compound with a molecular formula of C18H18N2O2. This compound is characterized by its unique structure, which includes a bipyridine core and a methoxyphenol group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenol with a bipyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol apart from similar compounds is its unique combination of a bipyridine core and a methoxyphenol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol

InChI

InChI=1S/C18H18N2O2/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15/h2,5-8,10-12,21H,3-4,9H2,1H3/b14-10+

InChI Key

KXAAIPFSUGPVMQ-GXDHUFHOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/2\CCCN=C2C3=CN=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)O)C=C2CCCN=C2C3=CN=CC=C3

Origin of Product

United States

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